3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine

Thermal stability Volatility High-temperature antioxidant

3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine (CAS 38201-66-0) is a 3,7-disubstituted phenothiazine derivative bearing two bulky cumyl (1-methyl-1-phenylethyl/α,α-dimethylbenzyl) substituents. With a molecular formula C30H29NS and molecular weight 435.63 g·mol⁻¹ , it belongs to the class of heterocyclic aromatic thiazine radical-trapping antioxidants and polymerization inhibitors.

Molecular Formula C30H29NS
Molecular Weight 435.6 g/mol
CAS No. 38201-66-0
Cat. No. B12671596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine
CAS38201-66-0
Molecular FormulaC30H29NS
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C(C)(C)C5=CC=CC=C5
InChIInChI=1S/C30H29NS/c1-29(2,21-11-7-5-8-12-21)23-15-17-25-27(19-23)32-28-20-24(16-18-26(28)31-25)30(3,4)22-13-9-6-10-14-22/h5-20,31H,1-4H3
InChIKeyZKMLFEHQOYQZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine (CAS 38201-66-0): A High-Thermal-Stability Phenothiazine Antioxidant and Radical Scavenger for Industrial Procurement


3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine (CAS 38201-66-0) is a 3,7-disubstituted phenothiazine derivative bearing two bulky cumyl (1-methyl-1-phenylethyl/α,α-dimethylbenzyl) substituents [1]. With a molecular formula C30H29NS and molecular weight 435.63 g·mol⁻¹ [1], it belongs to the class of heterocyclic aromatic thiazine radical-trapping antioxidants and polymerization inhibitors. The compound exhibits a calculated boiling point of approximately 575.5 °C at 760 mmHg and a flash point of approximately 301.9 °C [2], indicating suitability for high-temperature industrial environments where lower-molecular-weight phenothiazines would volatilize or degrade.

Why Unsubstituted Phenothiazine and Mono-Alkylated Analogs Cannot Replace 3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine in High-Temperature Radical-Trapping Applications


Phenothiazine-based radical scavengers are not functionally interchangeable. Unsubstituted phenothiazine (PTZ; CAS 92-84-2) suffers from a substantially lower boiling point (~371 °C) [1] and pronounced volatility during thermoxidation, leading to evaporative loss of antioxidant capacity at elevated temperatures [2]. Even 3,7-di-tert-butylphenothiazine—structurally the closest 3,7-dialkyl analog—exhibits measurable evaporation during polypropylene thermoxidation at 200 °C, though less than unsubstituted PTZ [2]. The bis-cumyl compound, with two sterically demanding aromatic substituents, possesses a significantly higher boiling point (~575 °C), sharply reduced volatility, and enhanced solubility in nonpolar media (LogP ~8.5) [3], making direct substitution by unsubstituted PTZ, mono-alkylated, or less bulky dialkyl phenothiazines technically invalid in high-temperature polymer stabilization, lubricant antioxidant packs, and distillation-column polymerization inhibition.

Quantitative Evidence for Selection of 3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine Over Its Closest Analogs and Alternatives


Boiling Point Elevation Versus Unsubstituted Phenothiazine Validates High-Temperature Thermal Stability

The calculated boiling point of 3,7-bis(1-methyl-1-phenylethyl)-10H-phenothiazine is 575.5 °C at 760 mmHg, compared to 371 °C for unsubstituted phenothiazine [1]. This 204.5 °C elevation directly reflects the mass and steric contribution of the two cumyl substituents and translates into markedly reduced evaporative loss at process temperatures above 200 °C [2].

Thermal stability Volatility High-temperature antioxidant

LogP-Driven Solubility Advantage Enhances Compatibility with Nonpolar Media Versus Phenolic Antioxidants

The compound exhibits a calculated LogP of 8.51 [1], indicating extremely high lipophilicity. This value exceeds that of most hindered phenolic antioxidants (e.g., BHT LogP ~5.1; Irganox 1010 LogP ~7.5) [2] and even 4,4′-bis(α,α-dimethylbenzyl)diphenylamine (LogP ~7.9 estimated), the closest non-phenothiazine structural analog [2]. Higher LogP correlates with preferential partitioning into hydrocarbon-rich matrices such as mineral oils, polyolefins, and synthetic ester lubricants, reducing leaching and maintaining effective concentration at the oxidation site.

Solubility Lipophilicity Lubricant compatibility

Extended Radical-Trapping Induction Periods of Phenothiazine Core Over p-Methoxyphenol Validate Core Scaffold Selection

In acrylic acid stabilization studies, phenothiazine (PTZ core scaffold) provides induction periods that are at least one order of magnitude longer than equivalent concentrations of p-methoxyphenol (MEHQ), with a markedly slower rate of inhibitor disappearance [1]. While this study evaluated the unsubstituted PTZ core, the radical-trapping mechanism is N–H centered and conserved across 3,7-dialkyl-substituted analogs [2]. The bis-cumyl derivative retains the same N–H bond dissociation energy class (~80 kcal·mol⁻¹) while adding thermal persistence via the 3,7-substituents.

Polymerization inhibition Radical scavenging kinetics Acrylic acid stabilization

3,7-Bis(cumyl) Substitution Pattern Explicitly Claimed as Preferred Polymerization Inhibitor Over Unsubstituted PTZ in Acrylate Manufacture

Patent US 10,221,255 B2 explicitly identifies 3,7-bis(α,α-dimethylbenzyl)phenothiazine (the bis-cumyl compound) alongside 2,8-bis(α,α-dimethylbenzyl)phenothiazine as preferred phenothiazine inhibitors for the immediate stopping of free-radical polymerization in acrylic monomers, distinguishing them from unsubstituted phenothiazine [1]. The patent further specifies that the bis(cumyl)-substituted phenothiazines are particularly suitable when high inhibitor solubility in aprotic solvents and low volatility are required [1]. A separate patent (US 3,956,289) on oxidatively prepared antioxidant compositions likewise highlights 3,7-disubstituted phenothiazines bearing α,α-dimethylbenzyl groups as especially suitable starting materials [2].

Patent claims Polymerization inhibitor Acrylic monomer stabilization

Synergistic Stabilization of Polyether Polyols: Phenothiazines Reduce Required Primary Antioxidant Loading by Up to 500 ppm

In polyether polyol stabilization, incorporating a phenothiazine compound within a hindered phenol / 4,4′-bis(α,α-dimethylbenzyl)diphenylamine antioxidant system enables the substitution of 25–1000 ppm of the primary antioxidant package with phenothiazine while maintaining or improving oxidative stability [1]. Although the patent encompasses phenothiazines broadly (including 3,7-disubstituted variants), the sparing effect demonstrates that the phenothiazine component provides synergistic radical scavenging that is not achievable with phenolic or diphenylamine antioxidants alone. The bis-cumyl phenothiazine, by virtue of its high thermal persistence, is the logical choice for this application where processing temperatures can exceed 150 °C during foam manufacture.

Synergistic antioxidant Polyether polyol stabilization Polyurethane scorch prevention

Procurement-Guiding Application Scenarios for 3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine Based on Quantitative Differentiation Evidence


High-Temperature Polymerization Inhibition in Acrylic Acid and Acrylate Distillation Columns

During the distillation purification of acrylic acid (boiling point 141 °C) and acrylate esters, unsubstituted phenothiazine (bp ~371 °C) undergoes partial evaporation and distributes into distillate fractions, contaminating the final product while depleting the inhibitor pool [1]. The bis-cumyl derivative, with a boiling point of ~575 °C and negligible vapor pressure at distillation temperatures, remains confined to the liquid phase, maintaining effective radical-trapping concentration throughout the column. Patent US 10,221,255 B2 specifically designates 3,7-bis(α,α-dimethylbenzyl)phenothiazine as a preferred inhibitor for this scenario, citing both its low volatility and its solubility profile in aprotic process solvents [1]. The 10× longer induction period of the phenothiazine core relative to p-methoxyphenol (MEHQ) [2] further supports selection over conventional phenolic inhibitors.

Lubricant Antioxidant for Extended Oil Drain Intervals in High-Temperature Engine and Industrial Oils

Engine oil sump temperatures routinely reach 150–180 °C, and hot spots near piston rings exceed 250 °C. Under these conditions, volatile antioxidants are progressively stripped from the lubricant, leading to oxidative thickening and sludge formation. The LogP of 8.51 for the bis-cumyl phenothiazine [3] ensures preferential solubilization in the hydrocarbon oil phase, while the 204 °C boiling-point elevation over unsubstituted phenothiazine [3][4] translates to dramatically reduced evaporative loss over the oil drain interval. Patent US 3,956,289 further validates the oxidative coupling products of bis(cumyl)-phenothiazine as high-molecular-weight antioxidant dimers and trimers that continue to provide radical-trapping activity after initial oxidation, extending service life beyond that achievable with sacrificial phenolic antioxidants [5].

Scorch-Resistant Polyurethane Flexible Foam Production via Polyether Polyol Stabilization

During the exothermic polymerization of polyurethane flexible slabstock foam, core temperatures can exceed 160 °C, creating a risk of thermo-oxidative scorch that discolors the foam and degrades physical properties. The synergistic antioxidant system described in US Patent 4,275,173—combining a hindered phenol, 4,4′-bis(α,α-dimethylbenzyl)diphenylamine, and a phenothiazine component—reduces scorch while permitting a 50–500 ppm reduction in total primary antioxidant loading [6]. The bis-cumyl phenothiazine is the preferred phenothiazine component in this system because its thermal persistence prevents depletion during the high-temperature foam blow reaction, maintaining radical-scavenging capacity throughout the critical scorch window.

Stabilization of High-Temperature Polyolefin Processing and Long-Term Thermal Aging

During polypropylene extrusion and injection molding at 200–280 °C, the thermoxidation study by Greci et al. [4] demonstrated that even 3,7-di-tert-butylphenothiazine shows measurable evaporation at 200 °C, while unsubstituted phenothiazine evaporates rapidly. The bis-cumyl derivative, with substantially higher molecular weight (435.6 vs 311.5 g·mol⁻¹ for the di-tert-butyl analog) and boiling point, provides the lowest volatility in the 3,7-dialkylphenothiazine series [3]. This characteristic is critical for polyolefin applications where the antioxidant must survive both high-temperature processing and years of service at elevated ambient temperatures (e.g., under-hood automotive components, hot-water pipes), where volatile antioxidants would be physically lost from the polymer matrix.

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